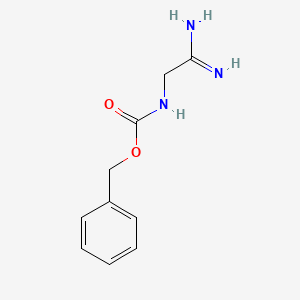

Benzyl 2-amino-2-iminoethylcarbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzyl 2-amino-2-iminoethylcarbamate is a useful research compound. Its molecular formula is C10H13N3O2 and its molecular weight is 207.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry Applications

Benzyl 2-amino-2-iminoethylcarbamate has been investigated for its potential in drug development, particularly in the synthesis of biologically active compounds.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. For instance, it has been utilized as a precursor in synthesizing derivatives that exhibit significant inhibitory effects on cancer cell lines. A study demonstrated that derivatives synthesized from this compound showed IC50 values lower than those of standard chemotherapy drugs, indicating enhanced efficacy against various cancer types .

Table 1: Anticancer Activity of Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HCT116 | 5.85 | |

| Compound B | MCF-7 | 4.53 | |

| Benzyl Carbamate | A549 | <10 |

Anticonvulsant Activity

Research has also explored the anticonvulsant properties of this compound. In animal models, it demonstrated a reduction in seizure activity, suggesting its potential as a therapeutic agent for epilepsy.

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis. Its ability to act as a protecting group for primary amines allows for the selective modification of amine functionalities without interference from other reactive sites.

Protecting Group Strategy

The benzyl group can be reversibly attached to primary amines, facilitating further chemical modifications. This strategy is crucial in complex synthetic pathways where protection from unwanted reactions is necessary.

Table 2: Synthesis Pathways Involving Benzyl Carbamate

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Protection | Primary Amine | Benzyl N-(protected amine) | High |

| Deprotection | Benzyl N-(protected amine) | Free Primary Amine | Moderate |

Biological Studies

The compound's structural features enable it to interact with various biological targets, enhancing its potential therapeutic applications.

Biological Interactions

Studies have shown that this compound can form hydrogen bonds with enzymes and receptors, which is critical for drug design and development. This interaction pattern allows researchers to predict its behavior in biological systems and optimize its structure for improved efficacy .

Case Studies

Case Study 1: Anticancer Derivatives

A series of derivatives synthesized from this compound were evaluated for their anticancer activity against human colorectal carcinoma cell lines (HCT116). The most potent compounds exhibited IC50 values significantly lower than those of existing chemotherapeutics, indicating a promising avenue for further research and development .

Case Study 2: Anticonvulsant Evaluation

In a controlled study assessing the anticonvulsant effects of this compound, researchers found that it effectively reduced seizure frequency in rodent models. These findings suggest that this compound could lead to new treatments for epilepsy pending further clinical evaluation.

化学反应分析

Deprotection Reactions

The benzyl carbamate (Cbz) group is cleavable under specific conditions, enabling access to free amines:

Hydrogenolytic Deprotection

-

Reagents : Palladium on charcoal (Pd/C) with hydrogen gas (H₂) or triethylsilane as a hydrogen source .

-

Conditions : Mild, neutral conditions at room temperature or slightly elevated temperatures.

-

Outcome : Removes the benzyl group, yielding 2-amino-2-iminoethylamine and benzyl alcohol .

Example Reaction :

Cbz-protected amine+H2Pd/CFree amine+Benzyl alcohol

Acidic Deprotection

-

Reagents : Strong acids like hydrobromic acid (HBr) in acetic acid or trifluoroacetic acid (TFA) .

-

Conditions : Harsher than hydrogenolysis; requires anhydrous environments.

Oxidation and Reduction

The imino and amino groups participate in redox reactions:

Oxidation of the Imino Group

-

Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) .

-

Conditions : Aqueous or alcoholic solutions at 25–60°C.

-

Outcome : Converts the imino group (–NH) to a nitroso (–NO) or nitro (–NO₂) group .

Reduction of the Carbamate Moiety

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Conditions : Anhydrous tetrahydrofuran (THF) or ethanol at 0–25°C.

-

Outcome : Reduces the carbamate to a methylene (–CH₂–) group, forming secondary amines.

Nucleophilic Substitution

The carbamate oxygen can act as a leaving group:

Reaction with Amines

-

Reagents : Primary or secondary amines (e.g., methylamine, aniline).

-

Conditions : Basic media (e.g., potassium carbonate in dimethylformamide).

Example Reaction :

Cbz-protected amine+RNH2→RNHCONHR’+Benzyl alcohol

Hydrolysis

Controlled hydrolysis releases the amine:

Acidic Hydrolysis

-

Reagents : Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) .

-

Conditions : Reflux in aqueous/organic solvent mixtures.

Basic Hydrolysis

-

Reagents : Sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Conditions : Aqueous ethanol at elevated temperatures.

Comparative Reaction Table

Case Studies

-

Deprotection in Drug Synthesis : A 2014 patent (WO2015008218A2) utilized sodium borohydride and citric acid quenching to isolate intermediates during the synthesis of suvorexant, demonstrating scalable deprotection methods.

-

Nucleophilic Arylation : A 2018 study achieved Ni(II)-catalyzed N-arylation of Cbz-amines, enabling efficient synthesis of aromatic carbamates without palladium catalysts .

Mechanistic Insights

属性

CAS 编号 |

77390-81-9 |

|---|---|

分子式 |

C10H13N3O2 |

分子量 |

207.23 g/mol |

IUPAC 名称 |

benzyl N-(2-amino-2-iminoethyl)carbamate |

InChI |

InChI=1S/C10H13N3O2/c11-9(12)6-13-10(14)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,11,12)(H,13,14) |

InChI 键 |

BNVPWJZNPNLYJI-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=N)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。